molecular formula C19H19NO2 B5002996 8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline

8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline

Cat. No. B5002996
M. Wt: 293.4 g/mol
InChI Key: ZTIHUHGVLCQTSZ-UHFFFAOYSA-N
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Description

8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline, also known as DMQ, is a synthetic compound that has been widely used in scientific research. This compound belongs to the quinoline family and has shown promising results in various biochemical and physiological studies. The purpose of

Mechanism of Action

8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline exerts its effects through multiple mechanisms of action. This compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. This compound can also activate the Nrf2-ARE pathway, which is a key regulator of cellular antioxidant defense. This compound can inhibit the NF-κB pathway, which is a major mediator of inflammation. This compound can also inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound can also reduce the production of reactive oxygen species and nitric oxide. This compound can reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound can also reduce the expression of anti-apoptotic proteins, such as Bcl-2, and increase the expression of pro-apoptotic proteins, such as Bax.

Advantages and Limitations for Lab Experiments

8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline has several advantages for lab experiments. This compound is stable and can be easily synthesized. This compound is also soluble in water and organic solvents, which makes it suitable for various experimental conditions. This compound is relatively inexpensive compared to other antioxidants and anti-inflammatory agents. However, this compound has some limitations for lab experiments. This compound can interfere with some assays that use fluorescence or luminescence as readouts. This compound can also have cytotoxic effects at high concentrations, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for 8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline research. This compound can be further optimized to improve its potency and selectivity. This compound can also be modified to target specific cellular pathways or organelles. This compound can be used in combination with other drugs or therapies to enhance their efficacy. This compound can also be tested in animal models of various diseases to evaluate its therapeutic potential. Finally, this compound can be used as a lead compound for the development of new drugs with improved properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various biochemical and physiological studies. This compound has potent antioxidant and anti-inflammatory properties and can induce apoptosis in cancer cells. This compound has been used in the treatment of neurodegenerative diseases and has several advantages for lab experiments. This compound has multiple mechanisms of action and can be further optimized for future research. This compound has the potential to be a valuable tool for scientific research and drug development.

Synthesis Methods

8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 3,4-dimethylphenol with ethylene oxide to produce 2-(3,4-dimethylphenoxy)ethanol. The 2-(3,4-dimethylphenoxy)ethanol is then reacted with 8-hydroxyquinoline in the presence of a catalyst to produce this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline has been extensively used in scientific research due to its unique properties. This compound is a potent antioxidant and has been shown to protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been used in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-14-8-9-17(13-15(14)2)21-11-12-22-18-7-3-5-16-6-4-10-20-19(16)18/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIHUHGVLCQTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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